
Hexadecanoate
Overview
Description
Hexadecanoate, the conjugate base of hexadecanoic acid (palmitic acid), is a saturated C16 fatty acid derivative. It commonly forms esters with various alcohols, such as ethyl, methyl, or 2-phenylethyl groups, which are prevalent in biological systems and industrial applications. Ethyl this compound (C₁₈H₃₆O₂), for instance, is widely identified in fermented beverages like mead and soybean paste, where it contributes to fruity aroma profiles . Methyl this compound (C₁₇H₃₄O₂) is found in plant extracts and lipid studies, while 2-phenylethyl this compound has been isolated in the wings of Bicyclus martius sanaos butterflies, suggesting a role in pheromone signaling . This compound derivatives also feature in phospholipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphorylethanolamine (DPPE), a key component of cell membranes .
Scientific Research Applications
Chemical Properties and Structure
Hexadecanoate (C16H32O2) is a saturated fatty acid characterized by a long carbon chain. Its structure contributes to its physical and chemical properties, making it suitable for various applications. The compound can exist in different forms, including its ester derivatives like isopropyl this compound.
Applications in Cosmetics and Personal Care
This compound is widely used in cosmetic formulations due to its emollient properties. It serves multiple purposes:
- Emollient : Provides moisture and softness to the skin.
- Thickening Agent : Enhances the viscosity of creams and lotions.
- Anti-static Agent : Reduces static charge in products, improving stability.
Table 1: Cosmetic Applications of this compound
Application Type | Specific Uses |
---|---|
Skin Care | Moisturizers, lotions, creams |
Hair Care | Conditioners, styling products |
Makeup Products | Foundations, lipsticks, concealers |
Sun Protection | Sunscreens and after-sun products |
Pharmaceutical Applications
This compound has been studied for its potential therapeutic benefits:
- Anti-inflammatory Properties : Research indicates that this compound inhibits phospholipase A2, an enzyme involved in inflammation. This inhibition can be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Transdermal Drug Delivery : this compound functions as a penetration enhancer in transdermal systems, improving the efficacy of topical medications .
Case Study: Anti-inflammatory Effects
A study demonstrated that n-hexadecanoic acid significantly reduced inflammation markers in animal models. The mechanism involved competitive inhibition of phospholipase A2, suggesting its potential as a natural anti-inflammatory agent .
Food Industry Applications
In the food sector, this compound is used primarily as a flavoring agent and preservative. Its stability at high temperatures makes it suitable for various cooking processes.
- Flavor Enhancer : Used in processed foods to improve taste.
- Preservative : Extends shelf life by preventing rancidity.
Industrial Applications
This compound finds applications in several industrial processes:
- Lubricants : Its low viscosity makes it ideal for use as a lubricant in machinery.
- Textiles : Used as an oiling agent and spin finish in textile manufacturing.
- Coatings : Serves as an additive in paints and inks to enhance performance characteristics .
Environmental Impact and Toxicology
While this compound has numerous applications, its impact on health and the environment must be considered:
- Toxicological Studies : Limited studies indicate potential hypercholesterolemic effects when consumed in high amounts .
- Environmental Concerns : The accumulation of fatty acids like this compound can have ecological implications; however, its biodegradability is generally favorable compared to synthetic compounds.
Chemical Reactions Analysis
Esterification and Hydrolysis Reactions
Hexadecanoate forms esters through condensation reactions with alcohols. For example:
-
Ethyl this compound synthesis : Ethanol reacts with hexadecanoic acid under acidic or enzymatic conditions to form ethyl this compound (C₁₈H₃₆O₂), a hydrophobic ester found in alcoholic beverages and fruits .
-
Methyl this compound synthesis : Methylation of hexadecanoic acid yields methyl this compound (C₁₇H₃₄O₂), used in radiotracer synthesis .
Ester | Formula | Molecular Weight | Key Properties | Source |
---|---|---|---|---|
Ethyl this compound | C₁₈H₃₆O₂ | 284.48 g/mol | LogP: 7.78; Solubility: 5.56e-05 g/L | |
Methyl this compound | C₁₇H₃₄O₂ | 270.45 g/mol | Stable in serum (99% at 6 h) |
Hydrolysis of these esters regenerates hexadecanoic acid, often mediated by lipases or acidic/basic conditions.
Hydrogenation Reactions
Unsaturated derivatives of this compound undergo hydrogenation to form saturated analogs:
-
Methyl hexadec-9-enoate + H₂ → Methyl this compound
ΔᵣH° = -135.7 ± 2.5 kJ/mol (in n-hexane) . -
Palmitoleic acid (C₁₆H₃₀O₂) + H₂ → Hexadecanoic acid
ΔᵣH° = -125.1 ± 1.0 kJ/mol (in hexane) .
These exothermic reactions are critical in industrial fat hardening and biodiesel production.
Beta-Oxidation in Metabolism
This compound undergoes peroxisomal β-oxidation to produce acetyl-CoA intermediates:
This pathway is NAD⁺-dependent and resembles chain-shortening by two β-oxidation cycles .
Biodegradation Pathways
Microorganisms like Pseudomonas synxantha LSH-7 degrade n-hexadecane into this compound via:
Enzyme Activity | Degradation Rate (Days 1–7) | Source |
---|---|---|
Extracellular enzymes | Peak at 115 U/mg (Day 1) | |
Cytoplasmic enzymes | Increases until Day 4 |
Coordination Complex Formation
This compound derivatives form radiometal complexes for medical imaging:
Q & A
Basic Research Questions
Q. How can researchers determine the purity of hexadecanoate derivatives using chromatographic methods?
- Methodological Answer : Utilize reverse-phase HPLC with a calibrated internal standard (e.g., hexadecyl this compound) to quantify this compound derivatives. Calibrate using relative response factors () calculated as , where and are peak responses of the analyte and internal standard, respectively. Ensure reproducibility by verifying within a 2% range across multiple injections .
Q. What experimental protocols ensure accurate synthesis of this compound esters?
- Methodological Answer : Optimize esterification conditions (e.g., acid-catalyzed Fischer-Speier reaction) by monitoring reaction kinetics via FTIR or NMR for real-time tracking of carbonyl group conversion. Characterize new compounds using -NMR, -NMR, and mass spectrometry, ensuring purity (>95%) via elemental analysis and chromatographic methods .
Q. How should researchers design experiments to isolate this compound-containing compounds from natural sources?
- Methodological Answer : Employ solvent extraction (e.g., hexane or chloroform) followed by column chromatography with gradient elution. Use HSQC and HMBC NMR spectroscopy to resolve overlapping signals (e.g., distinguishing C1'-C16' this compound chains in complex mixtures) and validate assignments against literature data .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
- Methodological Answer : Perform meta-analyses of dose-response data across studies, accounting for variables like cell line specificity, solvent effects, and purity thresholds. Use ANOVA or mixed-effects models to identify confounding factors. Validate hypotheses via in vitro assays under standardized conditions (e.g., fixed pH, temperature) .
Q. What strategies are effective for studying the metabolic stability of this compound esters in biological systems?
- Methodological Answer : Use isotopic labeling (e.g., -hexadecanoate) to track metabolic pathways via LC-MS/MS. Design time-course experiments with hepatocyte or microsomal incubations, quantifying hydrolysis products (e.g., free fatty acids) and applying Michaelis-Menten kinetics to model degradation rates .
Q. How can computational methods enhance the design of this compound-based drug delivery systems?
- Methodological Answer : Apply molecular dynamics simulations to predict lipid bilayer interactions of this compound conjugates. Use QSAR models to correlate ester chain length with permeability coefficients. Validate predictions using Langmuir-Blodgett trough experiments to measure monolayer stability and phase transitions .
Q. What analytical frameworks address reproducibility challenges in this compound quantification across laboratories?
- Methodological Answer : Implement inter-laboratory validation studies using standardized reference materials (e.g., certified methyl this compound). Apply Bland-Altman analysis to assess bias and reproducibility limits. Document methodologies in line with IUPAC guidelines, emphasizing instrument calibration and data transparency .
Q. Methodological Guidance for Research Design
Q. How to formulate a research question on this compound’s role in lipid-protein interactions?
- Methodological Answer : Define variables explicitly (e.g., this compound chain length as the independent variable, protein binding affinity as the dependent variable). Use the FLOAT method to ensure specificity: "How does C16:0 alkyl chain length modulate the binding affinity of this compound-conjugated ligands to serum albumin?" .
Q. What criteria ensure robust secondary data analysis in this compound studies?
- Methodological Answer : Prioritize datasets with metadata on experimental conditions (e.g., solvent purity, temperature). Use systematic review tools (PRISMA guidelines) to screen data quality. Apply sensitivity analyses to test the impact of outlier removal or missing data imputation .
Q. How to optimize experimental protocols for this compound stability under varying pH conditions?
- Methodological Answer : Design a factorial experiment testing pH (3–9), temperature (25–60°C), and buffer composition. Monitor degradation via UV-Vis spectroscopy at 220 nm (carboxylate absorbance). Use response surface methodology (RSM) to model optimal stability conditions .
Q. Data Analysis and Presentation
Q. How should researchers present conflicting spectral data for this compound derivatives?
- Methodological Answer : Use stacked NMR spectra overlays to highlight signal discrepancies. Annotate HSQC/HMBC correlations in supplementary materials and discuss potential causes (e.g., solvent polarity effects, tautomerism). Apply Bayesian statistics to quantify confidence in spectral assignments .
Q. What statistical methods are appropriate for small-sample this compound toxicity studies?
Comparison with Similar Compounds
Structural and Functional Variations
Chain Length Variation
- Ethyl Hexadecanoate (C16) vs. Ethyl Octadecanoate (C18): Ethyl this compound (MW: 284.48 g/mol) and ethyl octadecanoate (stearate; MW: 312.53 g/mol) differ in hydrocarbon chain length. The longer C18 chain in ethyl octadecanoate increases molecular weight and melting point, making it more solid at room temperature. Both are abundant in hydrothermal liquefaction (HTL) oils, but ethyl octadecanoate is less volatile and contributes to waxy textures in industrial products .
Unsaturation
- Ethyl this compound vs. Ethyl Hexadecenoate: Ethyl hexadecenoate (C₁₈H₃₄O₂) contains a Δ11 double bond (Z-configuration), reducing its melting point compared to the saturated counterpart. This unsaturation enhances reactivity, making it prone to oxidation. It is identified in butterfly wings and fermented meads, where it likely influences aroma and biological signaling .
Ester Group Variation
- Ethyl this compound vs. Methyl this compound: Replacing the ethyl group with a methyl group reduces molecular weight (270.45 g/mol vs. 284.48 g/mol) and increases volatility. Methyl this compound is prevalent in plant extracts (e.g., Mimosa caesalpiniifolia) and is utilized in lipid bilayer studies due to its simpler structure .
Branched Derivatives
- Methyl 14-Methylthis compound: This branched ester (C₁₈H₃₆O₂) has a methyl group at the C14 position, altering its physical packing and solubility. It is synthetically produced for specialized applications, such as surfactants or lubricants .
Research Findings and Trends
Biosynthetic Pathways: 2-Phenylethyl this compound in Bicyclus butterflies is synthesized via esterification of hexadecanoic acid with 2-phenylethanol, confirmed by GC-MS and synthetic reference comparisons .
Sensory Impact: In fermented beverages, ethyl this compound levels correlate with yeast activity and nitrogen availability. Lower concentrations in boiled meads (vs. unboiled) highlight thermal degradation effects .
Pharmacological Potential: this compound derivatives in Aristolochia foetida and Mimosa caesalpiniifolia exhibit cytotoxic effects on tumor cells, though mechanisms remain under investigation .
Properties
CAS No. |
143-20-4 |
---|---|
Molecular Formula |
C16H31O2- |
Molecular Weight |
255.42 g/mol |
IUPAC Name |
hexadecanoate |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/p-1 |
InChI Key |
IPCSVZSSVZVIGE-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-] |
Key on ui other cas no. |
143-20-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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